

Application Notes & Protocols: GC-MS Analysis of 2,6,6-trimethylcyclohexene-1-methanol

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Compound of Interest

Compound Name: 2,6,6-Trimethylcyclohexene-1-methanol

Cat. No.: B021975

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2,6,6-trimethylcyclohexene-1-methanol**, also known as α -cyclogeraniol, is a volatile organic compound with the chemical formula C10H18O.^{[1][2]} Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds.^[3] This hyphenated technique combines the separating power of gas chromatography with the detection capabilities of mass spectrometry, which identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.^[3] These application notes provide detailed protocols for the analysis of **2,6,6-trimethylcyclohexene-1-methanol** using GC-MS.

Experimental Protocols

The analysis of volatile compounds like **2,6,6-trimethylcyclohexene-1-methanol** requires careful sample preparation to ensure accurate and reproducible results. The following protocols outline several common methods.

Protocol 1: Direct Liquid Injection

This method is suitable for liquid samples where the analyte is present at a moderate to high concentration.

Methodology:

- Sample Dilution: Dilute the sample containing **2,6,6-trimethylcyclohexene-1-methanol** in a volatile organic solvent such as hexane, methanol, or dichloromethane to a final concentration of approximately 10 µg/mL.[4][5]
- Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.
- Filtration/Centrifugation: To prevent contamination of the GC inlet and column, remove any particulate matter by filtering the sample through a 0.22 µm syringe filter or by centrifuging it. [4][5]
- Transfer: Transfer the clear supernatant or filtrate into a 1.5 mL glass autosampler vial.[5]
- Injection: Inject 1 µL of the prepared sample into the GC-MS system.

Protocol 2: Static Headspace (HS) Analysis

This technique is ideal for isolating volatile analytes from complex or non-volatile sample matrices without direct injection of the matrix.

Methodology:

- Sample Preparation: Place a precisely weighed or measured amount of the solid or liquid sample into a sealed headspace vial.[6]
- Equilibration: Place the vial in the headspace autosampler's incubator. Heat the sample at a constant temperature (e.g., 80°C) for a defined period (e.g., 15 minutes) to allow the volatile compounds, including **2,6,6-trimethylcyclohexene-1-methanol**, to partition into the headspace gas phase and reach equilibrium.[4]
- Injection: A heated, gas-tight syringe is used to automatically sample a specific volume of the headspace gas and inject it directly into the GC inlet.[4]

Protocol 3: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample.[6]

Methodology:

- Sample Preparation: Place the liquid or solid sample into a sample vial equipped with a septum.
- Extraction: Expose the SPME fiber to the headspace above the sample or immerse it directly into a liquid sample.^[6] Allow the fiber to be exposed for a defined period (e.g., 20 minutes) at a controlled temperature to allow analytes to adsorb onto the fiber coating.
- Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC. The high temperature of the inlet desorbs the trapped analytes from the fiber directly onto the analytical column.^[6]

GC-MS Instrumentation and Parameters

The following table summarizes typical instrument parameters for the analysis of **2,6,6-trimethylcyclohexene-1-methanol**. Parameters should be optimized for the specific instrument and application.

Parameter	Typical Setting
Gas Chromatograph (GC)	
Instrument	Agilent 7890 GC or equivalent ^[7]
Column	Non-polar capillary column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) ^[8]
Injection Mode	Split/Splitless (e.g., Split ratio 50:1 for higher concentrations) ^[7]
Inlet Temperature	270 °C ^[7]
Carrier Gas	Helium, constant flow at 1.0 mL/min ^{[3][7]}
Oven Program	60°C (hold 1 min), ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C (hold 15 min) ^[8]
Injection Volume	1 µL
Mass Spectrometer (MS)	
Instrument	Agilent 5977 MS or equivalent ^[7]
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temp.	150 °C
Mass Range	m/z 40-400
Scan Mode	Full Scan

Data Presentation

Identification of **2,6,6-trimethylcyclohexene-1-methanol** is achieved by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).

Compound Information:

- Molecular Formula: C₁₀H₁₈O^{[1][2]}

- Molecular Weight: 154.25 g/mol [9]
- Kovats Retention Index: ~1184 on a standard non-polar column[10]

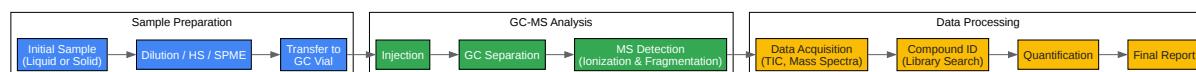
Expected Mass Spectrum: The mass spectrum of **2,6,6-trimethylcyclohexene-1-methanol** is characterized by a molecular ion peak and several key fragment ions.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Interpretation
154	[C ₁₀ H ₁₈ O]•+	Molecular Ion (M•+)
139	[M - CH ₃]•+	Loss of a methyl group
121	[M - CH ₂ OH]•+	Loss of the hydroxymethyl group
93	[C ₇ H ₉]•+	Cycloalkenyl fragment
81	[C ₆ H ₉]•+	Cyclohexenyl fragment
69	[C ₅ H ₉]•+	Common terpene fragment

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **2,6,6-trimethylcyclohexene-1-methanol**.

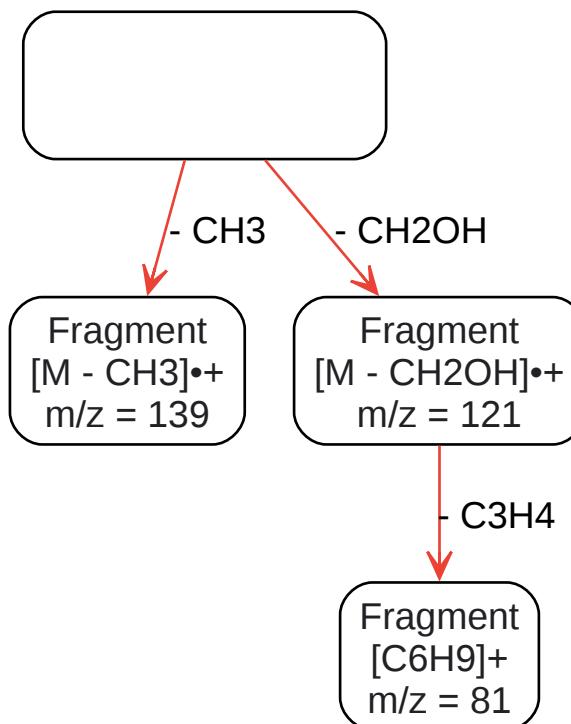


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Caption: General workflow for GC-MS analysis.

Proposed Fragmentation Pathway

This diagram shows a simplified, plausible fragmentation pathway for **2,6,6-trimethylcyclohexene-1-methanol** under Electron Ionization (EI).



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Caption: Proposed EI fragmentation of the target analyte.

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